tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate
Overview
Description
tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the acylation of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate .
Uniqueness
tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy(methyl)amino group allows for unique interactions with molecular targets, differentiating it from other piperidine derivatives .
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-9-7-6-8-11(16)10-12(17)15(4)19-5/h11H,6-10H2,1-5H3 |
InChI Key |
LHRUBCYRGKTYLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(=O)N(C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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